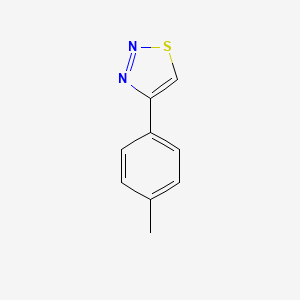

4-(4-Methylphenyl)-1,2,3-thiadiazole

描述

Significance in Heterocyclic Chemistry

In the field of heterocyclic chemistry, 1,2,3-thiadiazoles are recognized for their distinct structure and utility as synthetic intermediates. e-bookshelf.de The presence of nitrogen and sulfur heteroatoms leads to a weak base character and relatively high aromaticity. isres.org A key feature of the 1,2,3-thiadiazole (B1210528) ring is its propensity for thermal and photochemical decomposition, which can lead to the extrusion of a stable nitrogen molecule. e-bookshelf.de This reactivity makes them valuable precursors for generating highly reactive intermediates such as thioketenes, thiirenes, and alkynes, which are subsequently used in the synthesis of other complex molecules. e-bookshelf.de

The synthesis of the 1,2,3-thiadiazole core itself is a topic of significant research, with several established methods. The most common synthetic routes include the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, the Wolff synthesis from α-diazo thiocarbonyl compounds, and the Pechmann synthesis, which utilizes the cyclization of diazoalkanes onto a carbon-sulfur double bond. isres.orgresearchgate.net

Role as Privileged Pharmacophores and Building Blocks in Scientific Inquiry

The 1,2,3-thiadiazole moiety is considered a "privileged pharmacophore" in medicinal chemistry. tandfonline.commdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets, thus appearing as a recurring motif in a variety of biologically active compounds. The scaffold's ability to act as a hydrogen bond acceptor and its relatively stable, electron-deficient nature contribute to its favorable interactions with biological macromolecules. isres.orgnih.gov

Derivatives of 1,2,3-thiadiazole have been investigated for a broad spectrum of biological activities. mdpi.comresearchgate.net The versatility of this scaffold allows for substitutions at various positions of the ring, which modulates its biological efficacy and target specificity. mdpi.com This structural flexibility has made it an attractive building block for the development of novel therapeutic agents.

| Biological Activity | Description of Research Findings | Reference |

|---|---|---|

| Anticancer/Antitumor | Certain 4,5-diaryl-1,2,3-thiadiazole derivatives have shown significant growth inhibition of tumor cells in research models. mdpi.com | mdpi.com |

| Antiviral | Hybrid structures incorporating the 1,2,3-thiadiazole ring have demonstrated activity against various viruses, including HIV-1 and Tobacco Mosaic Virus (TMV). mdpi.com | mdpi.com |

| Antimicrobial/Antifungal | Substituted 1,2,3-thiadiazoles have been explored for their potential to inhibit the growth of various bacteria and fungi. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Insecticidal | The 1,2,3-thiadiazole framework is present in compounds investigated for their activity against agricultural pests. mdpi.com | mdpi.com |

| Herbicidal | Research has been conducted on 1,2,3-thiadiazole derivatives for their potential use as herbicides in agriculture. tandfonline.com | tandfonline.com |

| Plant Activator | Some derivatives have been shown to induce systemic acquired resistance in plants, acting as "plant activators" to help them resist disease. mdpi.com | mdpi.com |

Overview of Current Research Trajectories for 1,2,3-Thiadiazole Derivatives

Current research on 1,2,3-thiadiazoles is multifaceted, focusing on the synthesis of novel derivatives and the expansion of their applications. tandfonline.com Synthetic chemists continue to develop more efficient, one-pot, and environmentally friendly methods for constructing the thiadiazole ring and its analogs. tandfonline.comresearchgate.net

A significant trajectory in medicinal chemistry involves the creation of hybrid molecules. This approach combines the 1,2,3-thiadiazole scaffold with other known pharmacologically active moieties, such as triazoles, pyrazoles, or piperidines, to synthesize new compounds with potentially enhanced or novel therapeutic properties. tandfonline.commdpi.comresearchgate.net The structure-activity relationship (SAR) of these new hybrids is a key area of study, aiming to understand how different substituents on the thiadiazole ring influence biological activity. mdpi.com

Beyond pharmaceuticals and agrochemicals, the unique photochemical properties of 1,2,3-thiadiazoles are being explored for applications in materials science, for instance, as building blocks for new functional materials. e-bookshelf.de The ability of these compounds to serve as precursors to other reactive species ensures their continued relevance as versatile tools in modern organic synthesis. e-bookshelf.deresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-methylphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVOTHBALZGHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372295 | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40753-14-8 | |

| Record name | 4-(4-Methylphenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenyl)-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 4 Methylphenyl 1,2,3 Thiadiazole and Its Analogues

Classical and Established Synthetic Routes for 1,2,3-Thiadiazoles

Traditional methods for constructing the 1,2,3-thiadiazole (B1210528) ring have been foundational in heterocyclic chemistry. These routes are characterized by their reliability and broad applicability.

Hurd-Mori Cyclization Approaches

The Hurd-Mori synthesis is a prominent and widely utilized method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂). wikipedia.org The process facilitates the formation of the thiadiazole ring through the incorporation of a sulfur atom and subsequent ring closure.

The general mechanism begins with the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to yield the 1,2,3-thiadiazole. The versatility of this method allows for the synthesis of a wide array of substituted 1,2,3-thiadiazoles by varying the starting carbonyl compound. mdpi.comresearchgate.net For instance, pyrazolyl-phenylethanones have been reacted with semicarbazide (B1199961) to generate semicarbazones, which are then cyclized using thionyl chloride to afford pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields. mdpi.com

An improved Hurd-Mori approach, which is facile and practical, has been developed for synthesizing substituted aryl 1,2,3-thiadiazoles. This metal-free methodology involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, providing yields in the range of 44–98%. mdpi.com

Table 1: Examples of Hurd-Mori Cyclization for 1,2,3-Thiadiazole Synthesis

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent |

| Alkyl/Aryl Ketones | 1. Semicarbazide, 2. SOCl₂ | Substituted 1,2,3-thiadiazoles | Not specified |

| 2-Oxoallobetulin | 1. Semicarbazide HCl, 2. SOCl₂ | Thidiazole derivative of 2-oxoallobetulin | Not specified |

Wolff Synthesis Protocols

The Wolff synthesis represents another classical pathway to 1,2,3-thiadiazoles, proceeding through the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.nete-bookshelf.de This intramolecular cyclization involves the loss of a stable molecule, often nitrogen, to facilitate ring formation. The key intermediate, an α-diazo thioketone, can be generated in situ or prepared separately. The subsequent cyclization can be induced thermally or photochemically. While effective, the Wolff synthesis can be limited by the stability and accessibility of the α-diazo thiocarbonyl precursors. wikipedia.org

Oxidative Cyclization Methods, Including Hydrazones Bearing Thioamide Groups

Oxidative cyclization provides a direct route to the 1,2,3-thiadiazole ring from precursors such as hydrazones bearing thioamide functionalities. researchgate.net This method relies on the use of an oxidizing agent to facilitate the intramolecular formation of a nitrogen-sulfur bond, leading to the heterocyclic ring. researchgate.net

A notable example is the photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts, catalyzed by Ru(bpy)₃Cl₂. This reaction proceeds under mild conditions to yield 2,4-disubstituted 5-imino-1,2,3-thiadiazoles in good to high yields. iftmuniversity.ac.in The process is believed to occur via an α-phenylhydrazone adduct of the thioamide, which then undergoes N-S bond formation at room temperature. iftmuniversity.ac.in This sustainable, one-pot method offers a novel entry to fully substituted 1,2,3-thiadiazole scaffolds. iftmuniversity.ac.in

Modern and Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often emphasize atom economy, reduced waste, and milder reaction conditions.

Ugi Multicomponent Reactions for Substituted 1,2,3-Thiadiazole Derivatives

The Ugi four-component reaction (U-4CR) has emerged as a powerful tool in combinatorial chemistry and is considered a green and rapid one-pot reaction for the synthesis of complex molecules, including 1,2,3-thiadiazole derivatives. mdpi.comnih.gov This multicomponent approach involves the reaction of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a di-amide derivative.

In the context of 1,2,3-thiadiazole synthesis, a thiadiazole-containing component is incorporated into the Ugi reaction. For instance, a simple and convenient one-step multicomponent synthetic approach has been developed where an imine, generated from an amine and an aldehyde, is treated with a thiadiazole and an isocyanide component to yield 5-methyl substituted thiadiazole derivatives with yields ranging from low to excellent (6–98%). mdpi.com This method allows for the rapid generation of diverse libraries of substituted 1,2,3-thiadiazoles by varying the four starting components. acs.orgresearchgate.net

Table 2: Synthesis of 4-Methyl-1,2,3-thiadiazoles via Ugi Reaction

| Amine Component | Aldehyde Component | Isocyanide Component | Thiadiazole Component | Yield (%) |

|---|

Ionic Liquid Supported Syntheses

Ionic liquids (ILs) have gained prominence as green reaction media due to their low vapor pressure, thermal stability, and recyclability. acs.org They can also be employed as soluble supports for organic synthesis, facilitating product isolation and purification.

A convenient synthesis of 1,2,3-thiadiazoles has been achieved using an ionic liquid as a novel soluble support. acs.orgacs.org In this methodology, an ionic liquid-supported sulfonyl hydrazine is synthesized and reacted with various ketones to afford the corresponding ionic liquid-supported hydrazones. acs.org These hydrazones are then converted to 1,2,3-thiadiazoles in the presence of thionyl chloride. acs.org The key advantages of this approach include the ease of workup, simple reaction conditions, and high purity of the final products. acs.orgacs.org After the reaction, the product can be extracted with an organic solvent, and the ionic liquid support can be recovered and potentially reused. This method has been shown to produce substituted 1,2,3-thiadiazoles in excellent yields (80–91%). mdpi.com

Table 3: Ionic Liquid Supported Synthesis of 1,2,3-Thiadiazoles

| Ketone | Reagents | Product | Yield (%) |

|---|

Metal-Free Catalysis Methodologies

Recent advancements in organic synthesis have led to the development of several effective metal-free catalytic systems for the construction of the 1,2,3-thiadiazole ring. These methods often utilize readily available and environmentally benign reagents.

One prominent metal-free approach involves the reaction of N-tosylhydrazones with elemental sulfur. This transformation can be efficiently catalyzed by tetrabutylammonium iodide (TBAI). The reaction proceeds in good yields and serves as a more practical alternative to the classical Hurd-Mori reaction. This method is noted for its operational simplicity and the avoidance of hazardous materials. organic-chemistry.org

Another effective metal-free strategy is the iodine/dimethyl sulfoxide (B87167) (DMSO) catalyzed cyclization of N-tosylhydrazones with elemental sulfur. This one-pot synthesis is characterized by its high step-economy and broad substrate scope. In this system, DMSO acts as both the solvent and a dual oxidant, which is key to the regeneration of the iodine catalyst. This protocol has been successfully applied to the synthesis of a variety of 4-aryl-1,2,3-thiadiazoles, including 4-(p-tolyl)-1,2,3-thiadiazole, with good to excellent yields. frontiersin.orgnih.govfrontiersin.org The reaction is tolerant of a range of functional groups on the aromatic ring of the N-tosylhydrazone, demonstrating its versatility. frontiersin.org

The following table summarizes the metal-free synthesis of 4-(4-methylphenyl)-1,2,3-thiadiazole and its analogues.

Table 1: Metal-Free Synthesis of 4-Aryl-1,2,3-thiadiazoles

| Entry | Aryl Group (R) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl | I₂/DMSO | 92 |

| 2 | Phenyl | I₂/DMSO | 88 |

| 3 | 4-Methoxyphenyl | I₂/DMSO | 85 |

| 4 | 4-Chlorophenyl | I₂/DMSO | 90 |

Synthesis of Fused and Hybrid 1,2,3-Thiadiazole Systems

The 1,2,3-thiadiazole moiety can be incorporated into more complex molecular frameworks, such as fused ring systems and hybrid molecules, to modulate its physicochemical and biological properties.

Strategies for Fused Ring Systems Containing the 1,2,3-Thiadiazole Moiety

The synthesis of fused heterocyclic systems containing the 1,2,3-thiadiazole ring often involves the construction of the thiadiazole ring onto a pre-existing heterocyclic scaffold or the annulation of a new ring onto a 1,2,3-thiadiazole core.

One strategy involves the diazotization of an amino-substituted heterocycle followed by cyclization. For example, the synthesis of 7-methoxy mdpi.comresearchgate.netacs.orgthiadiazolo[5,4-d]pyrimidine was achieved from 4-amino-5-cyano-2-methylthiopyrimidine. This method provides a route to functionalized fused systems that can undergo further chemical transformations. acs.org

Another approach is the intramolecular cyclization of suitably functionalized 1,2,3-thiadiazoles. The specific strategy and reaction conditions depend on the nature of the target fused system.

The following table provides examples of fused 1,2,3-thiadiazole systems and their synthetic precursors.

Table 2: Synthesis of Fused 1,2,3-Thiadiazole Systems

| Fused System | Precursor | Reagents | Reference |

|---|---|---|---|

| 7-Methoxy mdpi.comresearchgate.netacs.orgthiadiazolo[5,4-d]pyrimidine | 4-Amino-5-cyano-2-methylthiopyrimidine | Sodium nitrite, HCl | acs.org |

| 7-Amino mdpi.comresearchgate.netacs.orgthiadiazolo[5,4-d]pyrimidine | 7-Methoxy mdpi.comresearchgate.netacs.orgthiadiazolo[5,4-d]pyrimidine | Ethanolic ammonia | acs.org |

Incorporation of 1,2,3-Thiadiazole into Hybrid Molecular Architectures

Hybrid molecules are chemical entities that combine two or more different pharmacophores in a single structure. The rationale behind this approach is to develop new compounds with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. mdpi.com The 1,2,3-thiadiazole nucleus has been successfully incorporated into hybrid architectures with other heterocyclic rings, such as indoles and triazoles.

For instance, indole-endowed thiadiazole derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov The synthesis of these hybrids often involves the coupling of a functionalized indole (B1671886) moiety with a thiadiazole precursor.

Similarly, 1,2,3-thiadiazole-1,2,3-triazole hybrids have been developed. These molecules can be synthesized through various methods, including the reaction of functionalized 1,2,3-triazoles with thiosemicarbazide (B42300) followed by cyclization, or through click chemistry approaches. The resulting hybrid molecules are of interest for their potential pharmacological applications. mdpi.commdpi.com

The following table presents examples of hybrid molecules containing the 1,2,3-thiadiazole moiety.

Table 3: Examples of 1,2,3-Thiadiazole Hybrid Molecules

| Hybrid Structure | Synthetic Strategy | Rationale/Application | Reference |

|---|---|---|---|

| Indole-Thiadiazole | Coupling of indole and thiadiazole precursors | Anticancer activity | nih.gov |

| 1,2,3-Thiadiazole-1,2,3-Triazole | Reaction of a triazole derivative with thiosemicarbazide and subsequent cyclization | Potential pharmacological agents | mdpi.commdpi.com |

Chemical Reactivity and Mechanistic Transformations of 4 4 Methylphenyl 1,2,3 Thiadiazole Derivatives

Ring Cleavage Reactions and Mechanisms

The cleavage of the 1,2,3-thiadiazole (B1210528) ring is a prominent feature of its chemistry, providing pathways to unique molecular scaffolds. These reactions can be induced by bases or by the input of thermal or photochemical energy, each proceeding through distinct mechanistic pathways.

Base-Mediated Ring Opening Leading to Alkalimetal Alkynethiolates

The treatment of 4-aryl-1,2,3-thiadiazoles, including 4-(4-methylphenyl)-1,2,3-thiadiazole, with a strong base results in the cleavage of the heterocyclic ring to generate alkali metal alkynethiolates. This transformation is a valuable method for the in situ generation of these reactive intermediates, which can then be trapped with various electrophiles.

The reaction is initiated by the deprotonation of the C5-hydrogen of the thiadiazole ring by a strong base, such as an organolithium reagent or sodium amide. This generates a transient and unstable carbanion. The instability of this intermediate drives the concerted cleavage of the N2-N3 and C5-S bonds, leading to the extrusion of molecular nitrogen and the formation of the corresponding alkali metal alkynethiolate. In the case of this compound, this process yields the alkali metal salt of 4-methylphenylacetylene-1-thiolate.

This reactive species can then participate in a variety of subsequent reactions, making this compound a useful synthon for the introduction of the 4-methylphenylethynylthio moiety into other molecules.

Table 1: Base-Mediated Ring Opening of this compound

| Reactant | Base | Product |

| This compound | n-Butyllithium | Lithium (4-methylphenyl)acetylenethiolate |

| This compound | Sodium Amide | Sodium (4-methylphenyl)acetylenethiolate |

Thermal and Photochemical Decomposition Pathways of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is known to be unstable towards heat and light, undergoing decomposition with the extrusion of molecular nitrogen. rsc.org The nature of the products formed depends on the substitution pattern of the thiadiazole and the reaction conditions.

Thermal Decomposition: Thermolysis of 4-aryl-1,2,3-thiadiazoles typically leads to the formation of thioketenes via a transient thiirene (B1235720) intermediate. In the case of this compound, heating results in the loss of a nitrogen molecule to form the highly strained and antiaromatic 2-(4-methylphenyl)thiirene. This intermediate is generally unstable and rapidly rearranges to the more stable 4-methylphenylthioketene. The thioketene (B13734457) can then undergo further reactions, such as dimerization or reaction with other species present in the reaction mixture.

Photochemical Decomposition: Photochemical decomposition of 4-phenyl-1,2,3-thiadiazole, a close analog of the title compound, has been shown to proceed via the singlet excited state, leading to the rapid formation of both thiirene and thioketene species. rsc.org Ultrafast spectroscopic studies have demonstrated that these intermediates are formed in less than a picosecond. rsc.org The phenyl-substituted thiirene exhibits remarkable stability in solution and can undergo intermolecular reactions, such as dimerization with the thioketene, to form 1,3-dithiole derivatives on a millisecond timescale. rsc.org It is expected that this compound would follow a similar photochemical decomposition pathway.

Table 2: Products of Thermal and Photochemical Decomposition

| Decomposition Method | Key Intermediates | Major Products |

| Thermal | 2-(4-Methylphenyl)thiirene | 4-Methylphenylthioketene, Dimerization products |

| Photochemical | 2-(4-Methylphenyl)thiirene, 4-Methylphenylthioketene | 1,3-Dithiole derivatives |

Rearrangement Reactions

In addition to ring cleavage, the 1,2,3-thiadiazole nucleus can undergo rearrangement reactions, leading to isomeric heterocyclic structures. These transformations often involve the opening and re-closing of the ring system.

Dimroth Rearrangement and Isomerization to 5-Mercapto-1,2,3-triazoles

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, and it has been observed in the 1,2,3-thiadiazole system. nih.govwikipedia.org This rearrangement involves the interconversion of the 1,2,3-thiadiazole ring into a 1,2,3-triazole ring. In the context of this compound derivatives, this can lead to the formation of 5-mercapto-1,2,3-triazoles.

The mechanism of the Dimroth rearrangement is generally believed to proceed through a ring-opening/ring-closure sequence. nih.gov For a 4-aryl-1,2,3-thiadiazole, the reaction is often initiated by a nucleophilic attack, which can be facilitated by either acidic or basic conditions. This leads to the opening of the thiadiazole ring to form a linear intermediate. Rotation around the single bonds in this intermediate allows for a subsequent intramolecular cyclization in a different orientation, resulting in the formation of the thermodynamically more stable 1,2,3-triazole ring. Specifically, a 4-aryl-1,2,3-thiadiazole can isomerize to a 5-mercapto-1-aryl-1,2,3-triazole. This rearrangement is often reversible, with the position of the equilibrium depending on the specific substituents and the reaction conditions.

Gas-Phase Rearrangements in Mass Spectrometry

In the gas phase, under the high-energy conditions of mass spectrometry, this compound can undergo characteristic fragmentation and rearrangement reactions. The study of these gas-phase reactions provides valuable information about the intrinsic stability and reactivity of the molecule.

A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen from the molecular ion. nih.gov This initial fragmentation is often followed by further decomposition of the resulting ion. For 4,5-functionalized 1,2,3-thiadiazoles, it has been observed that gas-phase rearrangements can occur, leading to interconversion with isomeric 1,2,3-triazoles under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. nih.gov For instance, the formation of an [M+H-N₂]⁺ ion, which is characteristic of 1,2,3-thiadiazoles, has also been observed in the mass spectra of corresponding 1,2,3-triazoles, suggesting a gas-phase rearrangement. nih.gov The fragmentation pattern of this compound would be expected to show an initial loss of N₂, followed by fragmentation of the arylacetylene sulfide (B99878) radical cation.

Table 3: Common Mass Spectrometric Fragments of 4-Aryl-1,2,3-Thiadiazoles

| Ion | Description |

| [M]⁺• | Molecular ion |

| [M - N₂]⁺• | Ion resulting from the loss of molecular nitrogen |

| [Ar-C≡C-S]⁺ | Arylacetylenylthio cation |

| [Ar-C≡CH]⁺• | Arylacetylene radical cation |

| [Ar]⁺ | Aryl cation |

Functional Group Transformations and Derivatization

The this compound scaffold can serve as a building block for the synthesis of more complex molecules through various functional group transformations and derivatization reactions. These reactions can target either the substituents on the thiadiazole ring or the ring itself, leading to a diverse range of new compounds.

While the 1,2,3-thiadiazole ring is often susceptible to ring-opening reactions, under carefully controlled conditions, it is possible to perform reactions on substituents without disrupting the heterocyclic core. For example, if the 4-methylphenyl group were to be further functionalized, standard aromatic substitution reactions could potentially be employed, although the reactivity would be influenced by the electron-withdrawing nature of the thiadiazole ring.

More commonly, the reactivity of the 1,2,3-thiadiazole ring itself is exploited for derivatization. For instance, the in situ generated alkynethiolate from the base-mediated ring opening can be reacted with a variety of electrophiles to create a diverse set of derivatives containing the 4-methylphenylethynylthio moiety.

Furthermore, the nitrogen atoms of the thiadiazole ring can potentially be involved in coordination with metal centers, although this is less common for 1,2,3-thiadiazoles compared to other isomers. The synthesis of more complex heterocyclic systems can also be achieved by using this compound as a precursor in cycloaddition or condensation reactions, often following one of the ring-opening or rearrangement pathways described above.

Reactivity at the 4-Methylphenyl Moiety

The reactivity of the 4-methylphenyl group in this compound is influenced by the electronic effects of both the activating methyl group and the deactivating 1,2,3-thiadiazole ring. The methyl group is an electron-donating group, which typically activates the benzene (B151609) ring toward electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

However, heterocyclic systems like thiadiazoles are generally considered electron-withdrawing. The 1,2,3-thiadiazol-4-yl substituent is expected to deactivate the attached phenyl ring, making electrophilic substitution reactions more difficult compared to toluene. This deactivating effect would also direct incoming electrophiles to the meta position relative to the thiadiazole ring (i.e., positions 3 and 5 of the phenyl ring). The combined influence of the activating methyl group and the deactivating thiadiazole ring presents a complex scenario for predicting regioselectivity. Despite these theoretical considerations, specific research detailing electrophilic substitution reactions (e.g., nitration, halogenation) or oxidation of the methyl group on the 4-methylphenyl moiety of this specific compound is not extensively documented in scientific literature. Most synthetic procedures report the formation of the thiadiazole ring from a pre-substituted N-tosylhydrazone, rather than modifying the aryl group after the heterocycle's formation. mdpi.comisres.org

Electrophilic and Nucleophilic Reactivity of the Thiadiazole Ring Heteroatoms

The heteroatoms within the 1,2,3-thiadiazole ring are the primary centers of reactivity for the heterocyclic portion of the molecule. The lone pairs of electrons on the nitrogen and sulfur atoms allow for reactions with both electrophiles and nucleophiles, often leading to substitution at the heteroatoms or characteristic ring-opening transformations.

Electrophilic Reactivity

The nitrogen atoms of the 1,2,3-thiadiazole ring behave as Lewis bases and are susceptible to attack by various electrophiles. e-bookshelf.de

Protonation and Complexation: The most basic site in the 1,2,3-thiadiazole ring is the nitrogen atom at the 2-position (N2). researchgate.net Computational studies and experimental evidence from the formation of metal complexes confirm that N2 is the primary site for protonation and coordination with metal centers. researchgate.net

Alkylation and Acylation: The ring nitrogen atoms can be readily alkylated. e-bookshelf.de Reaction of 1,2,3-thiadiazoles with alkylating agents such as dimethyl sulfate (B86663) or Meerwein's reagent (trimethyloxonium tetrafluoroborate) typically yields a mixture of N2- and N3-alkylated 1,2,3-thiadiazolium salts. thieme-connect.dechemicalbook.com Acylation reactions are also possible at the nitrogen centers. e-bookshelf.de

Oxidation: The heteroatoms can be oxidized using reagents like peracids. The oxidation of 1,2,3-thiadiazoles with one equivalent of a peracid results in the formation of a 1,2,3-thiadiazole 3-N-oxide. thieme-connect.de The use of an excess of the oxidizing agent leads to further oxidation at the sulfur atom. thieme-connect.de

| Reaction Type | Reagent(s) | Site of Reactivity | Product(s) |

| Protonation | Acid (H⁺) | N2 Atom | N2-protonated thiadiazolium salt |

| Alkylation | Alkyl halides, Dimethyl sulfate, Meerwein's reagent | N2 and N3 Atoms | Mixture of N2- and N3-alkylated thiadiazolium salts thieme-connect.dechemicalbook.com |

| Oxidation | Peracid (1 equiv.) | N3 Atom | 1,2,3-Thiadiazole 3-N-oxide thieme-connect.de |

| Oxidation | Peracid (>1 equiv.) | N3 and S Atoms | 1,2,3-Thiadiazole 1,1,3-trioxide thieme-connect.de |

Nucleophilic Reactivity

While the electron-deficient carbon atoms of the ring are susceptible to nucleophilic attack, a key transformation involving the heteroatoms is the base-catalyzed decomposition of the ring. This reaction is initiated by a nucleophile and proceeds through a mechanism involving the sulfur atom.

Base-Catalyzed Decomposition: Treatment of 4-aryl-1,2,3-thiadiazoles with a strong base (e.g., butyllithium, sodium ethoxide) does not lead to simple substitution but instead initiates a characteristic ring-cleavage reaction. thieme-connect.deresearchgate.net The mechanism is believed to involve nucleophilic attack, which can occur at the sulfur atom or via deprotonation at a ring carbon, leading to the fragmentation of the heterocyclic ring. thieme-connect.descilit.com This process results in the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive alkynyl thiolate intermediate. researchgate.net This transformation makes 4-aryl-1,2,3-thiadiazoles valuable synthetic surrogates for alkynyl thiolates, which can then be trapped by various electrophiles to form alkynyl aryl sulfides. researchgate.net

| Reaction Type | Reagent(s) | Site of Reactivity | Intermediate(s) / Product(s) |

| Base-Catalyzed Decomposition | Strong Base (e.g., BuLi, NaOEt) | Thiadiazole Ring (S atom, C5-H) | Alkynyl thiolate anion + N₂ researchgate.netscilit.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Methylphenyl 1,2,3 Thiadiazole Analogues

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For analogues of 4-(4-methylphenyl)-1,2,3-thiadiazole, this method has been instrumental in confirming their molecular structures and understanding their solid-state behavior.

In another analogue, the dihedral angle between the oxadiazole ring and the benzene (B151609) ring was found to be 7.93 (1)°, while the angle with a naphthalene (B1677914) ring system was 13.90 (1)°. nih.gov These variations in dihedral angles highlight how different substituents and ring systems can affect the molecular conformation. The bond lengths and angles within the thiadiazole ring and the phenyl group are generally within normal ranges, consistent with the established structures of similar heterocyclic compounds. researchgate.net

Table 1: Selected Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Chemical Formula | C₁₅H₉FN₄S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.9361(2) |

| b (Å) | 11.5248(1) |

| c (Å) | 6.0142(1) |

| V (ų) | 1312.52(3) |

| Z | 4 |

| R-factor (%) | 2.63 |

| Temperature (K) | 100 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In thiadiazole derivatives, hydrogen bonding and π-π stacking are significant forces that dictate the supramolecular architecture.

For example, in the crystal structure of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, molecules are linked by N—H⋯N hydrogen bonds, creating a stable crystal lattice. researchgate.net Similarly, in other related structures, C—H⋯N hydrogen bonds are observed to form chains of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For this compound and its analogues, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the 4-methylphenyl group typically appear as a set of multiplets in the range of δ 7.00–8.50 ppm. nih.gov The methyl group protons give rise to a characteristic singlet peak at a higher field, around δ 2.5 ppm. researchgate.net The proton attached to the thiadiazole ring, if present, would have a distinct chemical shift.

In the ¹³C NMR spectrum, the carbons of the thiadiazole ring resonate at characteristic downfield shifts, often in the range of δ 150-170 ppm. dergipark.org.trresearchgate.net The aromatic carbons of the 4-methylphenyl group appear between δ 115 and 140 ppm, while the methyl carbon signal is observed at a much higher field, typically around δ 20-25 ppm. The specific chemical shifts can be influenced by the solvent and the presence of other functional groups.

Table 2: Typical NMR Spectral Data for a Thiadiazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.20 - 8.30 | m | Aromatic-H |

| ¹H | ~2.40 | s | -CH₃ |

| ¹³C | ~155 - 165 | - | Thiadiazole-C |

| ¹³C | ~120 - 145 | - | Aromatic-C |

| ¹³C | ~21 | - | -CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.pt These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is useful for tracing the connectivity within the 4-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for confirming the connection between the 4-methylphenyl group and the thiadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

These 2D NMR methods, in combination with 1D spectra, provide a comprehensive and detailed picture of the molecular structure of this compound analogues in solution. ipb.pt

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. Under EI conditions, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the intact molecule, and a series of fragment ion peaks.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve cleavage of the thiadiazole ring and the bond connecting it to the phenyl group. Common fragmentation pathways for related heterocyclic compounds include the loss of small, stable neutral molecules like N₂, HCN, or CS. kobv.de The high-resolution capability of the mass spectrometer allows for the determination of the elemental composition of the molecular ion and each fragment ion with high accuracy, which is crucial for confirming the proposed structure and fragmentation pathways. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Elemental Composition |

| [M]⁺˙ | 176.0357 | C₉H₈N₂S |

| [M - N₂]⁺˙ | 148.0401 | C₉H₈S |

| [C₇H₇]⁺ | 91.0548 | C₇H₇ |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Accurate Mass Determination

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable technique for determining the exact elemental composition of novel compounds. nih.gov For analogues of this compound, such as 4,5-functionalized 1,2,3-thiadiazoles, ESI-HRMS provides accurate mass measurements that confirm their molecular formulas. nih.govresearchgate.net This technique is foundational for distinguishing between isomers, which may have identical nominal masses but different exact masses due to slight variations in their atomic composition. nih.gov

In a study of isomeric 4,5-functionalized 1,2,3-thiadiazoles and their corresponding 1,2,3-triazoles, ESI-HRMS was employed in both positive and negative ion modes to validate the structures of the synthesized compounds. nih.gov The high accuracy of the mass measurements allowed for the confident assignment of elemental compositions to the parent ions and their fragments, which is the first step in any detailed structural analysis by mass spectrometry. nih.gov

Table 1: ESI-HRMS Data for a Representative 1,2,3-Thiadiazole (B1210528) Analogue

| Compound | Ion | Calculated m/z | Measured m/z |

| 5-(dimethylamino)-N-(4-methylphenyl)sulfonyl-1,2,3-thiadiazole-4-carbimidamide | [M+H]⁺ | --- | --- |

Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS and MS³) is a powerful method for probing the structure of ions by inducing fragmentation and analyzing the resulting product ions. This technique provides detailed insights into the connectivity of atoms within a molecule and helps to establish characteristic fragmentation patterns that can be used for identification. nih.gov

For 4,5-disubstituted 1,2,3-thiadiazole analogues, ESI-MS/MS experiments reveal distinct fragmentation pathways. nih.gov A characteristic fragmentation process for protonated 1,2,3-thiadiazoles is the elimination of a neutral nitrogen molecule (N₂), forming an [M+H-N₂]⁺ ion. nih.govmdpi.com This initial loss is a key diagnostic feature that helps to distinguish them from their 1,2,3-triazole isomers under certain conditions. mdpi.com

Further fragmentation of the [M+H-N₂]⁺ ion, studied through MS³ experiments, provides deeper structural information. For example, subsequent losses of molecules related to the substituents, such as the sulfonyl group, can be observed. nih.gov These multi-stage fragmentation experiments are crucial for confirming proposed fragmentation mechanisms and for supporting the structural assignment of complex molecules. nih.govmdpi.com The fragmentation of a protonated 1,2,3-thiadiazole analogue bearing a 4-methylphenyl sulfonyl group, for instance, would proceed through a series of characteristic neutral losses, generating a fingerprint spectrum. nih.gov

Table 2: Characteristic Fragment Ions in MS/MS of a Protonated 1,2,3-Thiadiazole Analogue

| Precursor Ion | Fragmentation Process | Characteristic Product Ions (m/z) |

| [M+H]⁺ | Loss of N₂ | [M+H-N₂]⁺ |

| [M+H-N₂]⁺ | Loss of RSO₂ | [M+H-N₂-RSO₂]⁺ |

| [M+H-N₂]⁺ | Further fragmentation | m/z 183, 182, 154, 150 |

(Note: The m/z values are illustrative based on the fragmentation of a related analogue as described in the source material.) mdpi.com

Infrared Ion Spectroscopy for Isomer Differentiation

While mass spectrometry is excellent for determining mass and fragmentation patterns, it can sometimes be challenging to differentiate between isomers that produce similar fragment ions. Infrared ion spectroscopy (IRIS), often performed using Infrared Multiple Photon Dissociation (IRMPD), provides vibrational spectra of mass-selected ions, offering a definitive method for structural characterization. nih.govmdpi.com

This technique involves trapping an ion of a specific mass-to-charge ratio and irradiating it with a tunable infrared laser. nih.gov When the laser frequency matches a vibrational mode of the ion, it absorbs photons, heats up, and eventually fragments. By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is generated. mdpi.com This experimental spectrum can then be compared with theoretically calculated IR spectra for different possible isomeric structures. A good match between the experimental and calculated spectra allows for the confident identification of the ion's structure. mdpi.com

In the study of 1,2,3-thiadiazole analogues, IRMPD spectroscopy was successfully used to establish the structures of crucial fragment ions, such as the [M+H-N₂]⁺ and [M+H-N₂-RSO₂]⁺ species. nih.govnih.gov For instance, the experimental IR spectrum of a fragment ion was compared to the calculated spectra of two possible isomers. The strong absorption band around 1650 cm⁻¹ in the experimental spectrum matched well with the calculated C-N stretch of an amino group coupled with an NH₂ scissoring motion in one isomer, while the other isomer was predicted to have a strong absorption at a different frequency (around 1550 cm⁻¹) which was absent in the experimental data. mdpi.com This provided clear evidence to distinguish between the potential isomeric structures of the fragment ion, thereby deepening the understanding of the fragmentation mechanisms. mdpi.com

Table 3: Comparison of Experimental and Calculated IR Bands for Isomer Differentiation of a Fragment Ion

| Isomer | Calculated Key Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Observation |

| Isomer A | C-N stretch coupled with NH₂ scissoring | ~1650 | Strong absorption observed |

| Isomer B | C-N stretch coupled with C-H wags | ~1550 | No corresponding absorption observed |

Structure Activity Relationships Sar and Mechanistic Insights into Biological Activities

General Principles of SAR for 1,2,3-Thiadiazole (B1210528) Scaffolds

The 1,2,3-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a structural component of various biologically active compounds. mdpi.com Its unique electronic properties and ability to participate in hydrogen bonding contribute to its diverse pharmacological profile, which includes anticancer, antiviral, antifungal, and antibacterial activities. mdpi.comsarcouncil.com The biological activity of 1,2,3-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring. mdpi.comresearchgate.net

Different substitutions on the thiadiazole nucleus can enhance its therapeutic efficacy by improving the structure-activity relationship. mdpi.com For instance, the introduction of specific chemical entities can significantly enhance the antiproliferative activity of the parent compound. mdpi.com The aromaticity of the 1,2,3-thiadiazole ring contributes to its in vivo stability, which is a desirable feature for drug candidates. nih.gov

The versatility of the 1,2,3-thiadiazole scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. The SAR studies of these derivatives have provided valuable insights into the key structural features required for their pharmacological effects.

Influence of the 4-Methylphenyl Moiety and Other Substituents on Biological Activity

The presence of a 4-methylphenyl group at the 4-position of the 1,2,3-thiadiazole ring plays a significant role in modulating its biological activity. This substituent can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Steric factors, such as the size and shape of the substituents, also play a crucial role. researchgate.net Bulky substituents can either enhance or hinder the binding of the compound to its target, depending on the topography of the binding site. For instance, in a series of necroptosis inhibitors based on the mdpi.comresearchgate.netresearchgate.netthiadiazole scaffold, it was found that small cyclic alkyl groups at the 4-position were optimal for activity. nih.govnih.gov

The interplay between electronic and steric properties is complex and often target-specific. A thorough understanding of these factors is essential for the rational design of more potent and selective 1,2,3-thiadiazole-based therapeutic agents.

The position of substituents on the 1,2,3-thiadiazole ring can have a profound impact on the pharmacological activity of the resulting isomers. Different regioisomers can exhibit distinct biological profiles due to variations in their three-dimensional structure and electronic properties. mdpi.com

For example, studies on antiviral piperidine-based thiadiazole derivatives have shown that compounds with p-substituents on the phenyl ring exhibit more potent cytotoxic activity than their o-substituted counterparts. mdpi.com Similarly, in the context of adenosine (B11128) A3 receptor antagonists, the arrangement of substituents on the thiadiazole ring influences the binding affinity and selectivity. nih.gov

The differential pharmacological effects of positional isomers highlight the importance of regioselective synthesis in drug discovery. The ability to control the position of substituents allows for the fine-tuning of the biological activity of 1,2,3-thiadiazole derivatives.

Mechanistic Pathways of Biological Action

The biological effects of 4-(4-methylphenyl)-1,2,3-thiadiazole and its derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of key biological processes.

1,2,3-Thiadiazole derivatives have been shown to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. researchgate.net Their ability to bind to these targets is dependent on the specific structural features of the molecule.

Enzymes: Many 1,2,3-thiadiazole derivatives exert their biological effects by inhibiting the activity of specific enzymes. researchgate.net For example, some derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases. researchgate.netresearchgate.net The thiadiazole ring can act as a scaffold to position key functional groups that interact with the active site of the enzyme. bepls.com

Receptors: Certain 1,2,3-thiadiazole derivatives have been found to act as antagonists for specific receptors, such as the adenosine A3 receptor. nih.govresearchgate.net The interaction with receptors is highly specific and depends on the three-dimensional shape and electronic properties of the ligand.

Nucleic Acids: Some thiadiazole derivatives have been shown to interact with DNA. nih.govrsc.org This interaction can occur through various modes, such as intercalation or groove binding, and can lead to the inhibition of DNA replication and transcription.

The following table summarizes some of the known molecular targets of thiadiazole derivatives:

| Molecular Target | Type of Interaction | Biological Effect |

|---|---|---|

| Carbonic Anhydrase | Inhibition | Diuretic, Antiglaucoma |

| Cyclooxygenase (COX) | Inhibition | Anti-inflammatory |

| Adenosine A3 Receptor | Antagonism | Potential for various therapeutic applications |

| DNA | Intercalation/Binding | Anticancer, Antimicrobial |

| Heat shock protein 90 (Hsp90) | Inhibition | Anticancer |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Inhibition | Antileukemic |

| Kinesin Spindle Protein (Eg5) | Inhibition | Anticancer |

| Histone Deacetylase (HDAC) | Inhibition | Anticancer |

| Lipoxygenase (LOX) | Inhibition | Anti-inflammatory |

The interaction of 1,2,3-thiadiazole derivatives with their molecular targets can lead to the inhibition of various key biological processes, ultimately resulting in the observed pharmacological effects.

Enzyme Inhibition: By binding to the active site of enzymes, 1,2,3-thiadiazole derivatives can block the access of the natural substrate, thereby inhibiting the enzyme's catalytic activity. bepls.com This can disrupt metabolic pathways that are essential for the survival of cancer cells or pathogens. jpsionline.com

DNA Replication: The interaction of thiadiazole derivatives with DNA can interfere with the process of DNA replication. bepls.com This can lead to cell cycle arrest and ultimately cell death, which is a key mechanism of action for many anticancer drugs.

Induction of Apoptosis: Many anticancer agents, including some 1,3,4-thiadiazole (B1197879) derivatives, exert their effects by inducing apoptosis, or programmed cell death. bepls.comwisdomlib.org This can be triggered by a variety of cellular stresses, including DNA damage and the inhibition of key survival pathways. nih.gov

The following table provides examples of biological processes inhibited by thiadiazole derivatives:

| Biological Process | Mechanism of Inhibition | Therapeutic Implication |

|---|---|---|

| Enzyme Activity | Competitive or non-competitive inhibition | Anticancer, Anti-inflammatory, Antimicrobial |

| DNA Replication | Interference with DNA unwinding or synthesis | Anticancer, Antiviral |

| Apoptosis | Activation of caspase cascades | Anticancer |

| Necroptosis | Inhibition of regulated necrotic cell death | Neuroprotection, Treatment of inflammatory diseases |

| Angiogenesis | Inhibition of new blood vessel formation | Anticancer |

Role of Thiadiazole Ring Heteroatoms in Ligand-Target Binding

The biological activity of this compound is intrinsically linked to the physicochemical properties of its constituent heteroatoms. The 1,2,3-thiadiazole ring contains one sulfur and two adjacent nitrogen atoms, which are crucial for molecular recognition and binding to biological targets. These heteroatoms influence the electronic distribution of the aromatic ring and provide sites for specific non-covalent interactions.

A π-electron density map of the 1,2,3-thiadiazole ring reveals that the sulfur atom possesses the highest electron density, followed by the nitrogen atoms. chemicalbook.com Conversely, the C4 and C5 carbon atoms are electron-deficient. This electronic arrangement makes the nitrogen atoms preferential sites for interactions with electrophiles, such as a proton or a metal cation within a biological target. chemicalbook.com

Specific research into 1,2,3-thiadiazole derivatives has demonstrated their ability to function as ligands for cytochrome P450 (P450) enzymes. nih.gov In these interactions, the thiadiazole compounds coordinate with the heme iron of the enzyme, a process mediated by one of the ring's heteroatoms. nih.gov The precise mode of binding, however, can be influenced by the specific architecture of the enzyme's active site. For instance, studies on different P450 isozymes showed that the interaction and inhibitory effect of 1,2,3-thiadiazole derivatives varied depending on the specific protein, highlighting the role of the active site environment in determining the binding orientation. nih.gov

The table below summarizes the key roles of the heteroatoms in the 1,2,3-thiadiazole ring in mediating interactions with biological targets.

| Heteroatom(s) | Type of Interaction | Biological Target Example | Consequence of Interaction |

| Nitrogen, Sulfur | Hydrogen Bond Acceptor | Protein active sites with H-bond donors (e.g., Ser, Thr, Asn) | Ligand affinity and specificity |

| Nitrogen | Coordination | Metalloenzymes (e.g., Cytochrome P450 heme iron) | Enzyme inhibition, Ligand binding |

| Nitrogen | Interaction with Electrophiles | Electrophilic pockets in protein active sites | Molecular recognition and orientation |

Covalent Bond Formation with Biological Molecules

Beyond non-covalent interactions, the 1,2,3-thiadiazole ring possesses inherent chemical reactivity that can lead to the formation of covalent bonds with biological molecules, resulting in irreversible inhibition of the target. This type of interaction is often associated with mechanism-based enzyme inactivation, where the enzyme metabolically activates the inhibitor, which then covalently binds to it.

Research has shown that certain fused, bicyclic 1,2,3-thiadiazole derivatives act as mechanism-based inactivators of cytochrome P450 enzymes. nih.gov This inactivation strongly implies that a reactive intermediate is formed during the catalytic cycle, which then forms a covalent adduct with the enzyme, leading to a loss of its function. nih.gov In contrast, the monocyclic 1,2,3-thiadiazoles studied in the same research did not cause inactivation but were instead oxidized by P450. This oxidation resulted in the extrusion of the three heteroatoms (S, N, N) and the formation of the corresponding acetylene, demonstrating the ring's susceptibility to metabolic breakdown which could potentially generate reactive species. nih.gov

While a definitive mechanism for this compound has not been elucidated, studies on the related 1,2,4-thiadiazole (B1232254) isomer provide a plausible model for covalent modification. Certain 1,2,4-thiadiazole derivatives have been identified as covalent inhibitors of the SARS-CoV-2 3C-like protease. nih.gov The proposed mechanism involves a nucleophilic attack by the catalytic cysteine residue of the protease on the thiadiazole ring. This attack initiates a ring-opening metathesis reaction, resulting in a stable covalent bond between the inhibitor and the enzyme. nih.gov The 1,2,4-thiadiazole ring in this context acts as an electrophilic "warhead" that is triggered by a biological nucleophile. Given the inherent reactivity of the 1,2,3-thiadiazole ring, a similar ring-opening mechanism initiated by a nucleophilic amino acid residue (e.g., Cys, Ser, Lys) is a conceivable pathway for covalent bond formation.

The table below outlines potential scenarios for covalent bond formation involving the 1,2,3-thiadiazole ring.

| Proposed Mechanism | Initiating Event | Reactive Species | Target Nucleophile | Result |

| Mechanism-Based Inactivation | Enzymatic oxidation (e.g., by P450) | Metabolically activated intermediate | Enzyme active site residues | Irreversible enzyme inhibition |

| Nucleophilic Ring Opening | Attack by a nucleophilic amino acid | Ring-opened thiadiazole | Cysteine, Serine, Lysine, etc. | Covalent adduct formation |

| Oxidative Degradation | Enzymatic oxidation | Reactive fragments (e.g., acetylenes) | Various biological molecules | Potential for off-target modification |

Applications in Advanced Chemical Research and Development

Utilization as Building Blocks in Complex Organic Synthesis

The 1,2,3-thiadiazole (B1210528) core is a cornerstone in synthetic organic chemistry, valued for its ability to act as a precursor for a wide array of molecular structures. The Hurd-Mori synthesis is a widely employed and general method for preparing 1,2,3-thiadiazoles from α-methylene ketones. rdd.edu.iq This involves converting the ketone into a corresponding hydrazone, which then reacts with thionyl chloride to yield the 1,2,3-thiadiazole ring. rdd.edu.iq

The 1,2,3-thiadiazole moiety serves as a strategic starting point for constructing more complex heterocyclic frameworks. Its ability to undergo ring transformation reactions allows chemists to access novel molecular architectures that would be challenging to synthesize through other methods. For instance, pyrazolyl-1,2,3-thiadiazole scaffolds have been synthesized using the Hurd–Mori cyclization conditions. mdpi.com In this process, pyrazolyl-phenylethanones are reacted with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized with thionyl chloride to produce the target 1,2,3-thiadiazole derivative. mdpi.com This demonstrates the utility of the 1,2,3-thiadiazole core in building hybrid heterocyclic systems.

One of the most significant applications of 1,2,3-thiadiazoles in synthesis is their role as precursors to highly reactive, transient species. Upon thermal or photochemical induction, the 1,2,3-thiadiazole ring can undergo cycloelimination, extruding molecular nitrogen (N₂). researchgate.net This process generates unstable intermediates like 1,3-diradicals, which can then stabilize through various pathways, leading to the formation of alkynes or other heterocyclic systems such as 2-methylene-1,3-dithioles. researchgate.net This controlled generation of reactive species is a powerful tool for synthetic chemists, enabling the construction of intricate molecular frameworks.

Development of Functional Materials

The electronic characteristics and photochemical reactivity of the 1,2,3-thiadiazole ring have been harnessed in the field of materials science for the creation of novel functional materials with specific electronic and optical properties.

In the realm of organic electronics, thiadiazole derivatives, particularly fused systems like 2,1,3-benzothiadiazole (B189464) (BT), are recognized as important acceptor units. polyu.edu.hk Their strong electron-withdrawing nature, when incorporated into donor-acceptor (D–A) type organic semiconductors, allows for the tuning of molecular orbital energies and enhances charge transport properties. polyu.edu.hkrsc.org This makes them highly suitable for applications in organic field-effect transistors (OFETs). polyu.edu.hk Research has shown that incorporating electron-accepting thiadiazole rings into tetrathiafulvalene (B1198394) (TTF) analogues can yield materials with high hole mobility and excellent on/off ratios, crucial for high-performance OFETs. nih.gov The performance of these materials is heavily dependent on factors like molecular geometry and intermolecular packing in the solid state. rsc.org

Table 1: Performance of Thiadiazole-Based Organic Field-Effect Transistors (OFETs)

| Compound Type | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |

|---|---|---|---|---|

| TTF Analogue with Thiadiazole Rings | 0.2 | 10⁸ | - | nih.gov |

| Benzothiadiazole-based (Compound 63) | 0.19 | - | 3 | nih.gov |

| Aceno rdd.edu.iqrsc.orgnih.govthiadiazole Derivative (2-TIPS) | up to 0.4 | - | - | bohrium.com |

| Furan-Substituted Benzothiadiazole | 0.0122 | - | - | rsc.org |

| Thieno[3,2-b]pyrrole and Benzo[c] rdd.edu.iqnih.govbohrium.comthiadiazole | 0.0259 | - | - | acs.org |

The photochemical reactivity of the 1,2,3-thiadiazole ring is exploited in the development of photosensitive polymers. rdd.edu.iq Polymers can be synthesized with 1,2,3-thiadiazole rings attached to their side chains. rdd.edu.iq When these materials are exposed to UV light, the thiadiazole units undergo a cycloaddition reaction, leading to the evolution of nitrogen gas. rdd.edu.iq This process induces crosslinking between the polymer chains, transforming a soluble, film-forming material into an insoluble, cross-linked network. researchgate.net This property is highly valuable for applications such as negative photoresists in microlithography and the manufacturing of electronic devices. rdd.edu.iqresearchgate.net For example, 1,2,3-thiadiazoles with polymerizable functionalities have been specifically designed as potential negative photoresists, where the heterocyclic rings remain intact during polymerization and are subsequently used for the photocrosslinking reaction. researchgate.net

Research in Agrochemistry and Plant Science

The 1,2,3-thiadiazole moiety is a privileged structure in agrochemical research, forming the core of various compounds with significant biological activities, including fungicidal, insecticidal, and plant-activating properties. mdpi.comresearchgate.net The development of novel pesticides often involves incorporating the 1,2,3-thiadiazole ring to enhance efficacy and spectrum of activity. researchgate.net

Research has focused on synthesizing hybrid molecules that combine the 1,2,3-thiadiazole core with other known toxophoric groups. For instance, a series of N-acyl-N-arylalaninates containing a 4-methyl-1,2,3-thiadiazole-5-carbonyl fragment have been synthesized and tested for their fungicidal and plant protective properties. mdpi.com These compounds are designed to merge the features of synthetic plant resistance activators with those of acylalanine fungicides. mdpi.com In vivo tests have demonstrated the potential of these derivatives as effective agents for controlling plant diseases. mdpi.com

**Table 2: In Vivo Efficacy of a 1,2,3-Thiadiazole Derivative Against *Alternaria brassicicola***

| Compound | Concentration (µg/mL) | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,6-dimethylphenyl)-(RS)-alaninate (1d) | 200 | 92 | mdpi.com |

| Tiadinil (Reference Plant Activator) | 200 | ~92 | mdpi.com |

Plant Activators and Inducers of Systemic Acquired Resistance (SAR)

The 1,2,3-thiadiazole core structure is a key component in the development of chemical compounds known as plant activators. mdpi.com These substances are not directly biocidal but instead stimulate a plant's innate defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). nih.govresearchgate.net SAR provides broad-spectrum and long-lasting protection against a variety of pathogens. nih.gov

Research in this area has been heavily influenced by derivatives of 1,2,3-thiadiazole. A prominent example is Tiadinil (TDL), a commercialized plant activator used to protect against rice blast disease. nih.gov Tiadinil's chemical structure is N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. nih.gov Studies have shown that Tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), induce SAR by activating the plant's defense signaling pathway at a point downstream of salicylic (B10762653) acid (SA) accumulation but before the key regulatory protein NPR1. researchgate.net

Inspired by the success of Tiadinil, researchers have designed and synthesized other novel 1,2,3-thiadiazole derivatives to explore their potential as elicitors of SAR. In one study, new derivatives containing thiazole (B1198619) and oxadiazole moieties were created. Bioassays revealed that several of these compounds displayed superior SAR-inducing activity compared to the commercial standard, Tiadinil. nih.gov These findings underscore the importance of the 1,2,3-thiadiazole scaffold as a foundational element for developing new agents that protect plants by enhancing their natural defenses. mdpi.comnih.gov

| Compound Type | Key Finding | Reference Compound | Source |

|---|---|---|---|

| Tiadinil (TDL) | Induces SAR by acting downstream of salicylic acid accumulation and upstream of NPR1 protein. | N/A (Commercial Standard) | nih.govresearchgate.net |

| Thiazole-containing 1,2,3-thiadiazole derivatives | Some derivatives (e.g., 10a, 10d) showed better systemic acquired resistance than Tiadinil. | Tiadinil | nih.gov |

| Oxadiazole-containing 1,2,3-thiadiazole derivatives | A specific derivative (12b) displayed better systemic acquired resistance than Tiadinil. | Tiadinil | nih.gov |

Fungicidal and Antiviral Activity in Plant Protection

The 1,2,3-thiadiazole nucleus is a recognized pharmacophore that contributes to both fungicidal and antiviral activities, making it a versatile tool in plant protection. mdpi.comresearchgate.net Research has demonstrated the efficacy of various derivatives against a range of plant pathogens.

In antiviral studies, derivatives of 1,2,3-thiadiazole have shown significant activity against the Tobacco Mosaic Virus (TMV). For instance, certain substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) compounds were found to have potent curative and protective effects against TMV. mdpi.com One derivative exhibited a curative activity of 60% and another showed a protective effect of 76% at a concentration of 500 µg/mL, performing comparably to or better than the standard, Tiadinil. mdpi.com

In the realm of fungicidal activity, research into N-acyl-N-arylalaninates incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment has yielded promising results. urfu.ruresearchgate.net While some of these compounds displayed moderate direct antifungal activity in vitro against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum, their in vivo performance suggested an alternative mechanism. urfu.rumdpi.com For example, one derivative that showed weak in vitro activity against Alternaria brassicicola was 92% effective in protecting rape leaves when tested in vivo. This level of efficacy, similar to that of Tiadinil, suggests that the compound's primary mode of action is likely the stimulation of the plant's own defense systems (SAR) rather than direct fungicidal toxicity. urfu.ruresearchgate.net

| Compound Class | Target Pathogen | Activity Type | Observed Efficacy | Source |

|---|---|---|---|---|

| 1,2,3-Thiadiazole-4-carboxamides | Tobacco Mosaic Virus (TMV) | Antiviral (Curative) | Up to 60% at 500 µg/mL | mdpi.com |

| 1,2,3-Thiadiazole-4-carboxamides | Tobacco Mosaic Virus (TMV) | Antiviral (Protective) | Up to 76% at 500 µg/mL | mdpi.com |

| 1,2,3-Thiadiazole N-acyl-N-arylalaninates | Alternaria brassicicola | Plant Protective (In vivo) | 92% at 200 µg/mL | urfu.ruresearchgate.net |

| 1,2,3-Thiadiazole N-acyl-N-arylalaninates | Botrytis cinerea | Fungicidal (In vitro) | Moderate Inhibition | urfu.rumdpi.com |

| 1,2,3-Thiadiazole N-acyl-N-arylalaninates | Rhizoctonia solani | Fungicidal (In vitro) | Moderate Inhibition | urfu.rumdpi.com |

Investigative Studies in Corrosion Inhibition

Thiadiazole isomers are a class of heterocyclic compounds widely investigated for their potential as corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. nih.govjmaterenvironsci.comresearchgate.net Their effectiveness is generally attributed to the presence of nitrogen and sulfur heteroatoms and π-electrons in the aromatic ring. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species. nih.govresearchgate.net

The mechanism of inhibition involves the molecule bonding to the metal surface, which can block active corrosion sites and slow both anodic and cathodic reactions. jmaterenvironsci.comresearchgate.net While extensive research exists for the 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) isomers, which have demonstrated high inhibition efficiencies, specific studies focusing on the 1,2,3-thiadiazole scaffold are less common in the available literature. researchgate.netnih.govmdpi.com Although the structural features necessary for corrosion inhibition are present in 1,2,3-thiadiazoles, detailed investigative studies quantifying the performance of 4-(4-Methylphenyl)-1,2,3-thiadiazole or its close derivatives are not extensively documented in comparison to other isomers. nih.gov

Role in Advanced Analytical Chemistry Methodologies

Based on available scientific literature, there is no documented information regarding the specific application of this compound in the context of advanced analytical chemistry methodologies. Research on this compound and its derivatives has predominantly focused on its synthesis and biological activities, particularly within the agrochemical sector.

常见问题

Q. Key Considerations :

- Solvent choice (e.g., ethanol, DMF) and catalysts (Cu(I), triethylamine) significantly impact reaction efficiency.

- Purity is verified via melting point analysis and elemental composition (C, H, N, S) matching calculated values .

Basic: How are structural and purity characteristics of this compound derivatives validated?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- X-ray crystallography : Resolves dihedral angles between the thiadiazole ring and substituents (e.g., 54.2° for methylphenyl in ) .

- Elemental analysis : Deviations >0.4% between calculated and observed C/H/N/S ratios indicate impurities .

Advanced: How can computational methods elucidate electronic properties and reactivity of this compound?

Answer:

- Density of States (DOS) : Identifies electron-rich regions (e.g., sulfur and nitrogen atoms) for nucleophilic attack .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) stabilizing the thiadiazole ring .

- Quantum Theory of Atoms in Molecules (QTAIM) : Maps bond critical points to assess aromaticity and charge transfer in donor-acceptor complexes (e.g., with dichlorobenzoquinone in ) .

Methodological Tip : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) for accurate geometry optimization .

Advanced: What strategies are used to analyze the biological activity of this compound derivatives?

Answer:

- Molecular docking : Simulate binding poses with target proteins (e.g., α-glucosidase). Key interactions include:

- π-π stacking between the methylphenyl group and aromatic residues (e.g., Phe649).

- Hydrogen bonding via thiadiazole N atoms () .

- Structure-Activity Relationship (SAR) :

Advanced: How does photolytic stability impact the application of this compound in reactive environments?

Answer:

- Gas-phase photolysis : Under UV light, the thiadiazole ring decomposes via thiirene intermediates to thioketenes, confirmed by radical scavenger studies () .

- Mitigation strategies :

Basic: What are the crystallographic trends in this compound derivatives?

Answer:

- Disorder phenomena : The benzoselenadiazole group in selenadiazole hybrids exhibits two-site disorder (80:20 occupancy ratio) due to steric hindrance () .

- Intermolecular interactions : Weak C–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing .

Advanced: How do substituents on the thiadiazole ring modulate electrochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。